4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core. Its structure features an iodine atom at position 4 and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 6. The SEM group enhances solubility and stability during synthetic modifications, making the compound a versatile intermediate in medicinal chemistry . This derivative is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups at position 4, enabling the synthesis of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-[(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSXAWQEKBKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloropyrrolopyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures (-10°C to -20°C) to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolopyrimidine derivatives.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents at positions 4 and 7 of pyrrolo[2,3-d]pyrimidine derivatives, highlighting their synthetic and biological implications:
Biological Activity
4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₈IN₃OSi
- Molecular Weight : 375.28 g/mol
- CAS Number : 1100319-02-5
Synthesis
The synthesis of this compound involves a two-step reaction process:
- Reaction of 4-iodo-7H-pyrrolo[2,3-d]pyrimidine with potassium carbonate in DMF.
- Addition of 2-(trimethylsilyl)ethoxymethyl chloride under similar conditions.
The yield reported for this synthesis is approximately 80% .
Inhibition of Kinases
Recent studies have highlighted the compound's potent inhibitory effects on specific receptor tyrosine kinases, particularly the Colony-Stimulating Factor 1 Receptor (CSF1R). The structure-activity relationship indicates that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly enhance its selectivity and potency against CSF1R while minimizing activity against other kinases such as the Epidermal Growth Factor Receptor (EGFR) .
Table 1: Inhibitory Activity Against CSF1R and EGFR
| Compound | IC50 (CSF1R) | IC50 (EGFR) |
|---|---|---|
| This compound | <5 nM | Low |
| Other Pyrrolo Compounds | Varies | Varies |
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound shows promising results in terms of bioavailability and metabolic stability. Studies indicate that it maintains effective concentrations in vivo, suggesting its potential for therapeutic use in diseases where CSF1R plays a critical role .
Therapeutic Applications
The inhibition of CSF1R has been linked to potential treatments for various conditions, including cancer and inflammatory diseases. The selective nature of this compound suggests it could be developed into a targeted therapy with reduced side effects compared to less selective inhibitors .
Case Studies
A recent study evaluated a series of pyrrolo[2,3-d]pyrimidines for their ability to inhibit CSF1R in cellular models. The results demonstrated that compounds with similar structural motifs to this compound exhibited enhanced activity, supporting the hypothesis that structural optimization can yield compounds with superior biological profiles .
Q & A
Q. Common Impurities :
- Deiodination products : Caused by light or thermal instability. Store intermediates in dark, cold conditions.
- SEM group cleavage : Acidic conditions may hydrolyze the SEM group; use mild buffers (pH 6–7) during workup .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| SEM protection → Iodination | 65–75 | 90–95 | Iodine stability | |
| Cross-coupling (Pd) | 70–80 | 85–90 | Catalyst cost, byproduct removal |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Confirm the SEM group (δ ~0.1 ppm for Si(CH3)3) and iodine substitution (deshielded aromatic protons at δ 8.5–9.0 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect trace impurities. Electrospray ionization (ESI+) identifies molecular ions (e.g., [M+H]+ at m/z 432) .
- X-ray crystallography : Resolves regiochemistry of iodine substitution and SEM group orientation .
How can reaction conditions be optimized for SEM protection in moisture-sensitive environments?
Advanced Research Question
Methodological Answer:
- Anhydrous conditions : Use Schlenk lines or gloveboxes to prevent SEM-Cl hydrolysis.
- Catalytic acid : p-TsOH (0.1 eq) accelerates SEM group installation at 50°C without side reactions .
- Monitoring : Track SEM protection via TLC (Rf shift) or in situ IR (disappearance of N–H stretch at ~3400 cm⁻¹).
What strategies mitigate iodine’s instability during storage and reactions?
Advanced Research Question
Methodological Answer:
- Light exclusion : Use amber glassware and low-intensity lighting.
- Stabilizing agents : Add 1–2% hydroquinone to prevent radical-mediated deiodination .
- Low-temperature storage : Store at –20°C under inert gas (Ar/N2).
How do substituents at the 4-position (e.g., I vs. Cl) influence kinase selectivity?
Advanced Research Question
Methodological Answer:
Iodine’s larger atomic radius enhances hydrophobic interactions in kinase ATP-binding pockets, improving selectivity for VEGFR2 over EGFR.
Q. Table 2: Kinase Inhibition Profiles
| Compound (4-position) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/EGFR) | Reference |
|---|---|---|---|---|
| Iodo | 1200 | 85 | 14.1x | |
| Chloro | 450 | 150 | 3x |
How should contradictory biological activity data across studies be resolved?
Advanced Research Question
Methodological Answer:
- Assay standardization : Use consistent kinase isoforms (e.g., VEGFR2 isoform 1 vs. 2) .
- Control for iodine loss : Validate compound integrity post-assay via LC-MS.
- Statistical rigor : Apply ANOVA to compare datasets; outliers may stem from solvent effects (e.g., DMSO >1% quenches activity) .
Can computational models predict regioselectivity in iodination reactions?
Advanced Research Question
Methodological Answer:
- DFT calculations : Simulate electrophilic aromatic substitution to identify the most electron-rich position (C4 in pyrrolo[2,3-d]pyrimidine) .
- Docking studies : Predict iodine’s steric effects on kinase binding using AutoDock Vina .
What purification challenges arise from the SEM group, and how are they addressed?
Advanced Research Question
Methodological Answer:
- Column chromatography : Use silica gel deactivated with 5% triethylamine to prevent SEM cleavage .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals without SEM hydrolysis .
Are alternative synthetic routes viable for large-scale research applications?
Advanced Research Question
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h for SEM protection (80% yield) .
- Flow chemistry : Continuous iodination improves reproducibility and minimizes light exposure .
What role does this compound play in medicinal chemistry campaigns?
Basic Research Question
Methodological Answer:
- Kinase inhibitor scaffold : Serves as a precursor for anti-angiogenic agents targeting VEGFR2 .
- Radioiodination : The iodine atom enables 125I labeling for in vivo pharmacokinetic studies .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
